molecular formula C12H12BrN3O B8661099 N-(3-bromo-5-methylphenyl)-4-methoxypyrimidin-2-amine

N-(3-bromo-5-methylphenyl)-4-methoxypyrimidin-2-amine

Cat. No.: B8661099
M. Wt: 294.15 g/mol
InChI Key: XXFIWAWGDGKMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-5-methylphenyl)-4-methoxypyrimidin-2-amine is a useful research compound. Its molecular formula is C12H12BrN3O and its molecular weight is 294.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

N-(3-bromo-5-methylphenyl)-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C12H12BrN3O/c1-8-5-9(13)7-10(6-8)15-12-14-4-3-11(16-12)17-2/h3-7H,1-2H3,(H,14,15,16)

InChI Key

XXFIWAWGDGKMSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10-20 mL microwave vial was charged with 2-chloro-4-methoxypyrimidine (0.835 g, 5.78 mmol), 3-bromo-5-methylaniline (1.075 g, 5.78 mmol), acetic acid (0.347 mL, 6.06 mmol) and dioxane (11.55 mL). The system was purged and flushed with Ar(g) three times before sealing and heating to 120° C. for 3 hours. The mixture was cooled and stirred overnight. The light brown solids were collected by filtration and were dried in a vacuum oven overnight to yield N-(3-bromo-5-methylphenyl)-4-methoxypyrimidin-2-amine (1.7 g, 5.78 mmol, 100% yield) as a tan solid. MS ESI: [M+H]+ m/z 296.0.
Quantity
0.835 g
Type
reactant
Reaction Step One
Quantity
1.075 g
Type
reactant
Reaction Step One
Quantity
0.347 mL
Type
reactant
Reaction Step One
Quantity
11.55 mL
Type
solvent
Reaction Step One

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